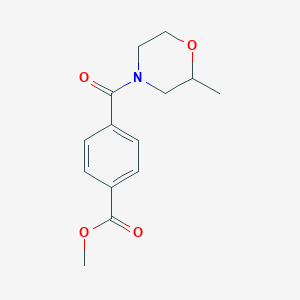
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate, also known as MMBC, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. MMBC has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the inhibition of dopamine reuptake, which leads to an increase in the levels of dopamine in the brain. This results in the stimulation of the central nervous system and produces effects such as increased alertness, euphoria, and energy. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also affects other neurotransmitters such as serotonin and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate produces a range of biochemical and physiological effects in the body. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to increased activity in the central nervous system. This results in effects such as increased heart rate, blood pressure, and body temperature. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also produces effects such as increased alertness, euphoria, and energy.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has several advantages as a research chemical. It is easy to synthesize and purify, and its effects on the central nervous system are well-characterized. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate can be used to investigate the mechanisms of action of dopamine reuptake inhibitors and their potential therapeutic applications. However, there are also limitations to using Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate in lab experiments. Its psychoactive effects may make it difficult to control for variables such as dosage and duration of exposure. Additionally, the potential for abuse and dependence may limit its use in research settings.
Orientations Futures
There are several future directions for research on Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. One area of interest is the potential therapeutic applications of dopamine reuptake inhibitors such as Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. These compounds may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder, and Parkinson's disease. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors with fewer side effects and potential for abuse. Finally, research on the long-term effects of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate and other synthetic cathinones is needed to fully understand their impact on the brain and body.
Méthodes De Synthèse
The synthesis of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the reaction of 2-methylmorpholine-4-carbonyl chloride with methyl 4-hydroxybenzoate in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has been extensively studied in the field of neuroscience and pharmacology to understand its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces stimulant effects. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has also been found to have affinity for serotonin and norepinephrine transporters, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
methyl 4-(2-methylmorpholine-4-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-9-15(7-8-19-10)13(16)11-3-5-12(6-4-11)14(17)18-2/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSIYCZSSHFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

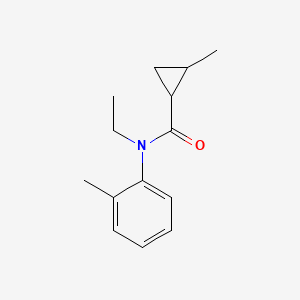
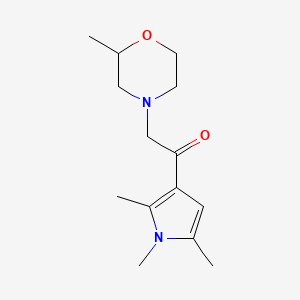
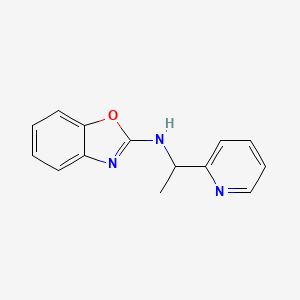
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
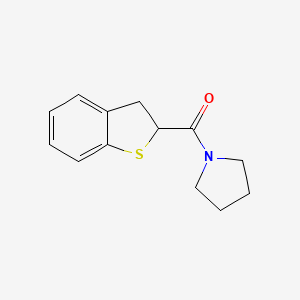

![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)

![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)